molecular formula C19H21N5O2 B11230765 N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11230765
M. Wt: 351.4 g/mol
InChI Key: SAXJMDHXSSWYRE-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound that features both benzimidazole and cinnoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Synthesis of the cinnoline core: This involves the cyclization of appropriate precursors such as ortho-substituted anilines with diketones.

    Coupling of the two moieties: The benzimidazole and cinnoline units are linked via an ethyl bridge, often using reagents like ethyl bromoacetate under basic conditions.

    Final acylation step: The resulting intermediate is then acylated to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and cinnoline rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl bridge, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and cinnoline rings.

    Reduction: Reduced forms of the benzimidazole and cinnoline rings.

    Substitution: Alkylated derivatives at the ethyl bridge.

Scientific Research Applications

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The cinnoline ring can interact with enzymes and receptors, modulating their activity. Together, these interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its dual functionality, combining the properties of both benzimidazole and cinnoline rings. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C19H21N5O2/c25-18(12-24-19(26)11-14-5-1-2-6-15(14)22-24)20-9-10-23-13-21-16-7-3-4-8-17(16)23/h3-4,7-8,11,13H,1-2,5-6,9-10,12H2,(H,20,25)

InChI Key

SAXJMDHXSSWYRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCN3C=NC4=CC=CC=C43

Origin of Product

United States

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